

# Navigating Rocatinlimab Clinical Trials: A Technical Support Guide

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## Compound of Interest

Compound Name: SKP-451

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the inclusion criteria for clinical studies of rocatinlimab, an investigational anti-OX40 monoclonal antibody for the treatment of moderate-to-severe atopic dermatitis (AD).

## Frequently Asked Questions (FAQs)

Q1: What are the primary inclusion criteria for enrolling adult patients in rocatinlimab clinical trials?

A1: Adult participants in the pivotal rocatinlimab clinical trials are generally required to be 18 years of age or older with a confirmed diagnosis of atopic dermatitis for at least 12 months.<sup>[1]</sup> Key disease activity thresholds include an Eczema Area and Severity Index (EASI) score of 16 or greater, a validated Investigator's Global Assessment for Atopic Dermatitis (vIGA-AD™) score of 3 (moderate) or 4 (severe), and a body surface area (BSA) involvement of 10% or more.<sup>[1][2][3]</sup> Additionally, patients must have a history of inadequate response to topical medications.<sup>[2][3]</sup>

Q2: Are there specific inclusion criteria for adolescent participants in rocatinlimab studies?

A2: Yes, for adolescent cohorts, participants must be between 12 and 18 years of age with a diagnosis of AD for at least one year. The disease severity criteria are slightly different from adult trials, requiring an EASI score of 12 or greater and a vIGA-AD™ score of 3 or more.<sup>[4]</sup>

Similar to adults, a history of inadequate response to topical treatments is necessary for inclusion.<sup>[4]</sup>

Q3: What are the key exclusion criteria for rocatinlimab clinical trials?

A3: Common exclusion criteria focus on recent use of other systemic treatments. This includes a washout period for biological products (typically within 12 weeks or 5 half-lives), systemic corticosteroids, systemic immunosuppressants, phototherapy, and Janus kinase (JAK) inhibitors (usually within 4 weeks or 5 half-lives).<sup>[4][5]</sup> The use of certain topical treatments, such as PDE4 inhibitors and other non-corticosteroid immunosuppressive agents, is also restricted within a shorter timeframe (e.g., 1 week) before enrollment.<sup>[4]</sup>

Q4: How has the patient population evolved from Phase 2 to Phase 3 studies for rocatinlimab?

A4: The Phase 3 ROCKET program appears to be enrolling a broader and more diverse patient population, including individuals with or without prior exposure to biologics or systemic JAK inhibitors.<sup>[6]</sup> The program consists of eight clinical trials evaluating rocatinlimab as both a monotherapy and in combination with topical corticosteroids.<sup>[1][6]</sup> This suggests a refinement to include a more real-world representation of patients with moderate-to-severe atopic dermatitis.

## Troubleshooting Guide for Patient Screening

Issue: A potential participant's EASI score fluctuates around the threshold of 16.

Troubleshooting Steps:

- **Re-evaluation:** Schedule a re-evaluation of the EASI score at a subsequent visit to account for the natural variability of atopic dermatitis.
- **Standardized Training:** Ensure that the clinical staff performing the EASI assessments are consistently trained and calibrated to minimize inter-rater variability.
- **Photographic Documentation:** Utilize standardized photographic documentation of the patient's skin at each visit to aid in consistent scoring.

Issue: Uncertainty about a patient's history of "inadequate response" to topical therapies.

### Troubleshooting Steps:

- **Detailed Medical History:** Obtain a thorough medical history, including specific medications used, duration of treatment, and reasons for discontinuation (e.g., lack of efficacy, side effects).
- **Physician's Records:** Request and review the patient's medical records from their primary dermatologist to corroborate their treatment history.
- **Standardized Questionnaire:** Employ a standardized questionnaire to systematically capture the patient's prior treatment experiences and their outcomes.

## Quantitative Data Summary

Table 1: Baseline Disease Characteristics of Patients in Rocatinlimab Phase 2b Study

| Characteristic                         | Value   |
|--|---|
| Mean Age (years)                       | 38.0  |
| Mean Duration of AD (years)            | 23.3 (in a subsequent Phase 3 cohort) <a href="#">[6]</a>           |
| Baseline Mean EASI Score               | 29.0 (in a subsequent Phase 3 cohort) <a href="#">[6]</a>           |
| Baseline vIGA-AD Score of 3 (Moderate) | Not explicitly stated   |
| Baseline vIGA-AD Score of 4 (Severe)   | Not explicitly stated   |
| Baseline BSA Involvement $\geq 10\%$   | A requirement for inclusion <a href="#">[2]</a> <a href="#">[3]</a> |

Table 2: Efficacy Outcomes in Rocatinlimab Phase 2b Study at Week 16

| Treatment Group         | LS Mean Percent Reduction in EASI Score from Baseline |
|-------------------------|---|
| Placebo                 | -15.0% <sup>[3]</sup>                                 |
| Rocatinlimab 150 mg Q4W | -48.3% <sup>[3]</sup>                                 |
| Rocatinlimab 600 mg Q4W | -49.7% <sup>[3]</sup>                                 |
| Rocatinlimab 300 mg Q2W | -61.1% <sup>[3]</sup>                                 |
| Rocatinlimab 600 mg Q2W | -57.4% <sup>[3]</sup>                                 |

## Experimental Protocols & Methodologies

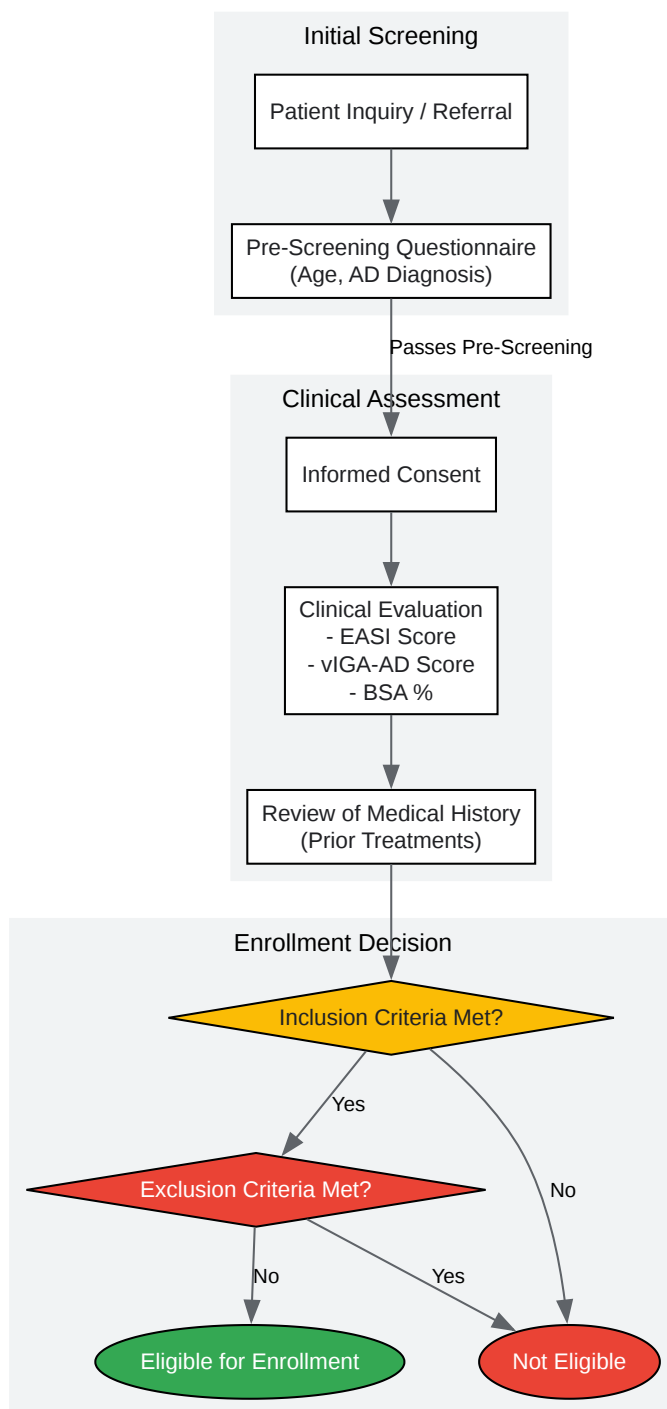
Protocol: Eczema Area and Severity Index (EASI) Score Assessment

The EASI score is a standardized tool used to measure the extent and severity of atopic dermatitis. The assessment involves the following steps:

- **Body Region Division:** The body is divided into four regions: head and neck, trunk, upper limbs, and lower limbs.
- **Severity Assessment:** Within each region, the severity of four signs (erythema, induration/papulation, excoriation, and lichenification) is assessed on a 4-point scale (0 = none, 1 = mild, 2 = moderate, 3 = severe).
- **Area Assessment:** The percentage of skin affected by atopic dermatitis is estimated for each body region and converted to a score from 0 to 6.
- **Score Calculation:** A formula is used to combine the severity and area scores for each region, resulting in a total EASI score ranging from 0 to 72.

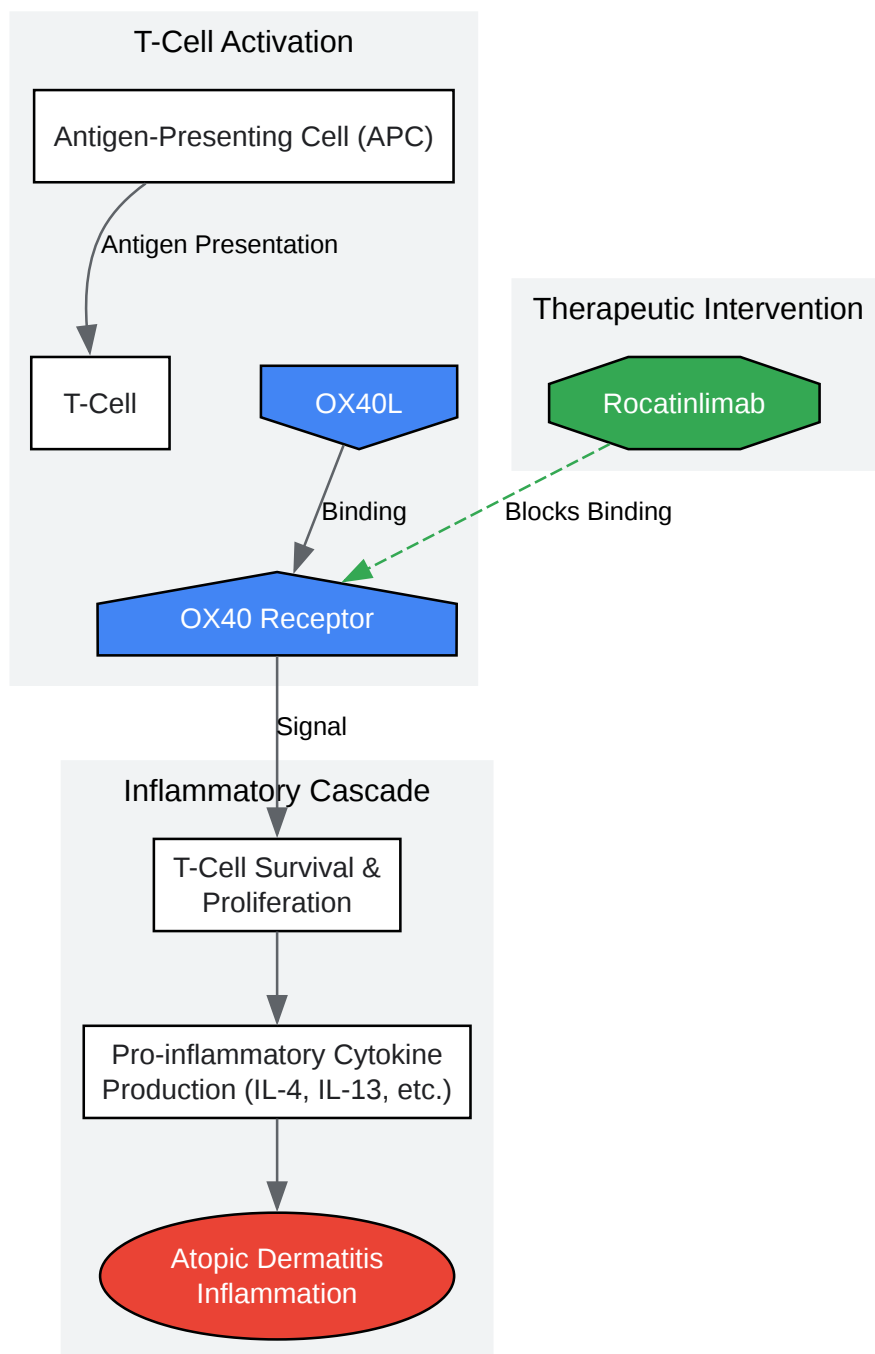
## Visualizations

## Patient Screening Workflow for Rocatinlimab Trials

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Caption: Patient screening workflow for rocatinlimab trials.

## Rocatinlimab Mechanism of Action

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Caption: Rocatinlimab's mechanism of action on the OX40 pathway.

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## References

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